molecular formula C6H9NO4 B6198806 (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1003889-05-1

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B6198806
CAS No.: 1003889-05-1
M. Wt: 159.14 g/mol
InChI Key: KWKYHAGSZZGELR-GSVOUGTGSA-N
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Description

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride and an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of oxazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an oxazolidine ring and subsequent oxidation to form the carboxylic acid functional group.", "Starting Materials": ["2,2-dimethylpropanal", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "sodium chlorite", "acetic acid", "sodium bicarbonate", "water"], "Reaction": ["1. Conversion of 2,2-dimethylpropanal to 5,5-dimethyl-2-oxo-1,3-oxazolidine using hydroxylamine hydrochloride and sodium hydroxide", "2. Oxidation of 5,5-dimethyl-2-oxo-1,3-oxazolidine to 5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid using sodium chlorite and acetic acid", "3. Hydrolysis of 5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid using sodium bicarbonate and water to yield (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid"] }

CAS No.

1003889-05-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)7-5(10)11-6/h3H,1-2H3,(H,7,10)(H,8,9)/t3-/m1/s1

InChI Key

KWKYHAGSZZGELR-GSVOUGTGSA-N

Isomeric SMILES

CC1([C@H](NC(=O)O1)C(=O)O)C

Canonical SMILES

CC1(C(NC(=O)O1)C(=O)O)C

Purity

95

Origin of Product

United States

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